1,3-Dioxepane, 4-methyl-
CAS No.: 2463-48-1
Cat. No.: VC20666944
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2463-48-1 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | 4-methyl-1,3-dioxepane |
Standard InChI | InChI=1S/C6H12O2/c1-6-3-2-4-7-5-8-6/h6H,2-5H2,1H3 |
Standard InChI Key | GJJGFSNPAMVTNM-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCOCO1 |
Introduction
Chemical Structure and Nomenclature
Molecular Characteristics
4-Methyl-1,3-dioxepane belongs to the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms. The methyl group at the 4-position introduces steric and electronic effects that influence reactivity.
Table 1: Fundamental Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂O₂ | |
Molecular Weight | 116.16 g/mol | |
Boiling Point | 172.8 ± 20.0 °C | |
Density | 1.0 ± 0.1 g/cm³ | |
Solubility | Miscible with organic solvents |
Stereochemical Considerations
The ring adopts a chair-like conformation with minor puckering distortions. The methyl group at C4 creates axial-equatorial isomerism, affecting intermolecular interactions and polymerization kinetics .
Synthesis and Purification
Alternative Methods
-
Radical-Mediated Pathways: Use of AIBN initiators for RROP with comonomers like methyl methacrylate (MMA) .
-
Enzymatic Hydrolysis: Stability in phosphate buffer but rapid hydrolysis in blood plasma (t₁/₂ = 0.7 minutes) .
Polymerization Behavior
Radical Ring-Opening Polymerization (RROP)
4-Methyl-1,3-dioxepane undergoes RROP to form polyesters with ester linkages. The process involves:
-
Radical Initiation: AIBN generates primary radicals.
-
Ring Opening: Cleavage of the C–O bond, forming ester-containing chains.
-
Back-Biting Reactions: 1,7-Hydrogen transfers create branching (10–18% branching density) .
Table 2: Polymerization Parameters
Parameter | Value | Source |
---|---|---|
Branching Density | 10–18% (depends on conversion) | |
Reactivity Ratio (rMMA) | 34.12 (vs. MDO) | |
Thermal Stability (Tg) | -60°C to -40°C |
Copolymerization Dynamics
-
With MMA: High reactivity ratio (rMMA = 34.12) leads to MMA-dominated chains .
-
With Styrene: Reduced crystallinity due to irregular backbone structures .
Physicochemical Properties
Thermal and Mechanical Profiles
-
Glass Transition Temperature (Tg): -60°C to -40°C, influenced by branching .
-
Melting Point (Tm): Absent in branched variants; linear analogs show Tm ≈ 50°C .
-
Hydrolysis Rate: Slower than unsubstituted dioxepanes (30% hydrolysis in 24 hours at pH 7.4) .
Solubility and Stability
-
Organic Solvents: Fully miscible in chloroform, THF, and toluene .
-
Aqueous Stability: Stable in neutral buffers but hydrolyzes rapidly in blood plasma .
Applications in Biodegradable Polymers
Polyester Synthesis
4-Methyl-1,3-dioxepane-based polyesters exhibit:
-
Controlled Degradation: Alkaline conditions accelerate hydrolysis into water-soluble oligomers .
-
Drug Delivery: pH-sensitive release profiles (faster at pH < 6.5) .
Table 3: Biodegradability Assessment (OECD 301D)
Polymer Type | Mineralization (28 days) | Source |
---|---|---|
Linear PMDO | 70–80% | |
Branched PMe-MDO | 40–50% | |
Polycaprolactone (PCL) | 85–90% |
Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume